2,2'-dimethyl-4,4'-bithiophene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38418-27-8 |
|---|---|
Molecular Formula |
C10H10S2 |
Molecular Weight |
194.3g/mol |
IUPAC Name |
2-methyl-4-(5-methylthiophen-3-yl)thiophene |
InChI |
InChI=1S/C10H10S2/c1-7-3-9(5-11-7)10-4-8(2)12-6-10/h3-6H,1-2H3 |
InChI Key |
BGFOQOAINPSCOG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CS1)C2=CSC(=C2)C |
Canonical SMILES |
CC1=CC(=CS1)C2=CSC(=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dimethyl 2,2 Bithiophene Derivatives
Reductive Dimerization Approaches (e.g., Grignard coupling)
Reductive dimerization, particularly through Grignard coupling reactions, represents a classical and effective method for the formation of carbon-carbon bonds between aromatic rings. The Kumada coupling, a transition metal-catalyzed cross-coupling reaction involving a Grignard reagent and an organic halide, is a prime example of this approach and has been widely used for the synthesis of biaryl compounds, including bithiophenes. mdpi.comresearchgate.net
The general mechanism for a palladium-catalyzed Kumada coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the biaryl product. mdpi.com Nickel catalysts are also commonly employed and offer an economic advantage. researchgate.net For the synthesis of 2,2'-dimethyl-4,4'-bithiophene, a potential route would involve the Grignard reagent of 4-bromo-2-methylthiophene.
While a specific, detailed synthesis of this compound via Kumada coupling is not extensively documented in the reviewed literature, the synthesis of analogous structures is well-established. For instance, the coupling of 2-thienylmagnesium bromide with 2-bromothiophene (B119243) derivatives in the presence of a Ni(dppp)Cl2 catalyst is a known method for preparing bithiophenes. d-nb.info Similarly, the reaction of a thienyl Grignard reagent with aryl halides, such as 1,4-dibromobenzene, has been achieved using a palladium catalyst. researchgate.net These examples demonstrate the feasibility of employing Kumada coupling for the synthesis of symmetrically and asymmetrically substituted bithiophenes.
Table 1: Examples of Kumada Coupling for the Synthesis of Bithiophene Derivatives
| Reactants | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Thienylmagnesium bromide, 2-Bromo-5-dodecylthiophene | Ni(dppp)Cl2 | Et2O | Reflux, 6h | 5-Dodecyl-2,2'-bithiophene | 87 | d-nb.info |
| 3-Hexyl-2-halomagnesio-thiophene, 1,4-Dibromobenzene | Pd(PPh3)2Cl2 (0.5 mol%) | Not specified | Not specified | 1,4-Bis(3-hexylthiophen-2-yl)benzene | 73 | researchgate.net |
| 2-Thienylmagnesium bromide, Fluorobromobenzene | Nickel or Palladium catalyst | Oxolane | 0-5 °C | 2-(4-Fluorophenyl)thiophene | Not specified | beilstein-journals.org |
Oxidative Coupling Reactions (e.g., Pd-catalyzed aerobic oxidation)
Oxidative coupling reactions provide a direct and atom-economical route to biaryl compounds by forming a C-C bond through the activation of two C-H bonds. Palladium-catalyzed aerobic oxidative coupling is a particularly attractive method as it uses environmentally benign oxygen as the terminal oxidant. nih.govacs.org This approach has been successfully applied to the synthesis of substituted bithiophenes, which are important fragments in functional organic materials. nih.govscribd.com
A novel Pd(II) catalyst system employing 1,10-phenanthroline-5,6-dione (B1662461) (phd) as a ligand has been reported for the aerobic oxidative homocoupling of 2-bromothiophenes. nih.gov This system also benefits from a Cu(OAc)2 cocatalyst. The reaction proceeds smoothly with various 2-halo-3-alkylthiophenes, yielding 2,2'-bithiophenes that are useful intermediates in materials synthesis. nih.gov While the direct synthesis of this compound is not explicitly shown, the successful coupling of 2-bromo-3-methylthiophene (B51420) suggests the applicability of this method to similar substrates.
The optimized catalyst system typically consists of Pd(OAc)2, the phd ligand, Cu(OAc)2, and benzoquinone (BQ) in a solvent such as DMSO at elevated temperatures under an oxygen atmosphere. nih.gov
Table 2: Substrate Scope for Pd-Catalyzed Aerobic Oxidative Coupling of Thiophenes
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-Bromo-3-hexylthiophene | 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | 90 | nih.gov |
| 2-Bromo-3-methylthiophene | 5,5'-Dibromo-4,4'-dimethyl-2,2'-bithiophene | 80 | nih.gov |
| 2-Bromo-3-propylthiophene | 5,5'-Dibromo-4,4'-dipropyl-2,2'-bithiophene | 82 | nih.gov |
Derivatization of Precursors and Core Bithiophene Structures
The functionalization of the bithiophene core is crucial for tuning the properties of the final materials. Various chemical transformations can be employed to introduce different functional groups onto the this compound scaffold.
Halogenation Reactions (e.g., Bromination to form 4,4'-dimethyl-5,5'-dibromo-bithiophene)
Halogenation, particularly bromination, is a key step in the synthesis of many functionalized bithiophenes, as the resulting bromo-derivatives serve as versatile intermediates for further cross-coupling reactions. rsc.orgresearchgate.net N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of thiophene (B33073) rings, often in a solvent like dimethylformamide (DMF). d-nb.inforesearchgate.netnih.gov
The synthesis of 5,5'-dibromo-4,4'-dimethyl-2,2'-bithiophene has been reported, highlighting the feasibility of introducing bromine atoms at the 5 and 5' positions of the dimethylbithiophene core. mdpi.com This reaction is typically achieved by treating the corresponding dimethylbithiophene with a brominating agent. The resulting dibromo-derivative is a valuable building block for the synthesis of more complex oligomeric and polymeric materials.
Table 3: Examples of Bromination of Bithiophene Derivatives
| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,2'-Bithiophene (B32781) | NBS | DMF | -20 °C, 4h | 5-Bromo-2,2'-bithiophene | 70 | researchgate.net |
| 2-Dodecylthiophene | NBS | DMF | Not specified | 2-Bromo-5-dodecylthiophene | 87 | d-nb.info |
| 4,4'-Dimethyl-2,2'-bithiophene | NBS | Not specified | Not specified | 5,5'-Dibromo-4,4'-dimethyl-2,2'-bithiophene | Not specified | mdpi.com |
Esterification and Carboxylation (e.g., dimethyl 2,2'-bithiophenedicarboxylates)
The introduction of ester or carboxylic acid functionalities onto the bithiophene backbone can significantly influence the electronic properties and solubility of the resulting compounds. These groups can be introduced through various methods, including the coupling of pre-functionalized thiophene monomers or the direct carboxylation/esterification of the bithiophene core.
The synthesis of various dimethyl 2,2'-bithiophenedicarboxylates has been described, including dimethyl 2,2'-bithiophene-4,4'-dicarboxylate. These compounds are typically synthesized from the corresponding brominated thiophene precursors, which are then carboxylated and subsequently esterified. For instance, Fischer esterification of thiophene dicarboxylic acids can be achieved with yields ranging from 70-85% using an acid catalyst like sulfuric acid in methanol (B129727) at temperatures between 65-80°C.
Table 4: Synthesis of Dimethyl 2,2'-Bithiophenedicarboxylates
| Compound | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| Dimethyl 2,2'-bithiophene-4,4'-dicarboxylate | From brominated thiophene precursors | Nearly coplanar thiophene rings, anti-sulfur conformation | |
| Dimethyl 2,2'-bithiophene-3,4'-dicarboxylate | From brominated thiophene precursors | Nearly coplanar thiophene rings, anti-sulfur conformation | |
| Dimethyl 2,2'-bithiophene-3,3'-dicarboxylate | From brominated thiophene precursors | Nearly perpendicular thiophene rings (75° dihedral angle), syn-sulfur conformation |
Introduction of π-Acceptor Groups (e.g., dimesitylboryl substitution)
The functionalization of bithiophenes with strong π-acceptor groups, such as dimesitylboryl moieties, is a powerful strategy to create materials with low-lying LUMO levels, making them suitable for applications as electron-transporting or emissive materials.
While a direct synthesis of this compound functionalized with dimesitylboryl groups was not found in the reviewed literature, a post-polymerization modification method has been reported for introducing these groups onto a polythiophene backbone containing 4,4'-disubstituted-2,2'-bithiophene units. This method involves the treatment of a trimethylsilyl-substituted precursor polymer with BBr3, followed by reaction with mesitylcopper. This approach suggests a viable route for the dimesitylboryl functionalization of the this compound core.
Table 5: Functionalization with Dimesitylboryl Groups
| Precursor | Reagents | Key Transformation | Application | Reference |
|---|
Functionalization with Other Heterocyclic Units (e.g., hydrazinobenzothiazole, silole)
The incorporation of other heterocyclic units onto the this compound framework can lead to novel materials with unique photophysical and chemical properties. This can be achieved through various condensation and cross-coupling reactions.
A Schiff's base, 2-(2-([2,2'-bithiophen]-5-ylmethylene)hydrazinyl)benzothiazole, has been synthesized through the condensation reaction of 2,2'-bithiophene-5-carboxaldehyde and 2-hydrazinobenzothiazole. This demonstrates a straightforward method for attaching a benzothiazole (B30560) moiety to a bithiophene core via a hydrazone linkage. Although this example starts from a non-methylated bithiophene, a similar strategy could be applied to a suitably functionalized this compound derivative.
Furthermore, the synthesis of silole-containing dithienylethenes has been reported, where a silole ring is fused to a bithiophene structure. These syntheses often involve the coupling of silyl-functionalized aryl bromides with substituted thiophenes. This indicates the potential for creating silicon-bridged or silole-fused derivatives of this compound, which could lead to materials with interesting electronic and optical properties.
Table 6: Functionalization of Bithiophene with Hydrazinobenzothiazole
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Application | Reference |
|---|---|---|---|---|---|---|
| 2,2'-Bithiophene-5-carboxaldehyde | 2-Hydrazinobenzothiazole | Ethanol, conc. H2SO4 | Stirring, 1h, ambient temp. | 2-(2-([2,2'-bithiophen]-5-ylmethylene)hydrazinyl)benzothiazole | Colorimetric sensor for cyanide ions |
Atom-Efficient Polymerization Techniques (e.g., Direct Arylation Polymerization)
Direct Arylation Polymerization (DArP) has emerged as a prominent atom-efficient and environmentally friendly method for synthesizing π-conjugated polymers. researchgate.netrsc.org This technique circumvents the need for pre-activation of monomers into organometallic reagents (like organotin or organoboron compounds), which is a requirement for traditional cross-coupling reactions such as Stille and Suzuki couplings. rsc.orgcore.ac.uk By directly coupling C-H bonds with C-halogen bonds, DArP reduces the number of synthetic steps and minimizes toxic, metal-containing waste, making it a "green" alternative for polymer synthesis. rsc.orgacs.org
The successful implementation of DArP for bithiophene derivatives relies heavily on the selective activation of specific C-H bonds, typically the more reactive C-H bonds at the α-positions (5 and 5') of the thiophene rings. core.ac.ukresearchgate.net The reaction is commonly catalyzed by a palladium-based system, often in the absence of phosphine (B1218219) ligands, and utilizes a carboxylic acid additive and a base. core.ac.uk
Detailed Research Findings
Research into DArP of substituted bithiophenes has focused on optimizing reaction conditions to achieve high molecular weight polymers with well-defined structures, while avoiding side reactions like cross-linking. researchgate.net Key factors influencing the polymerization include the choice of monomers, catalyst system, reaction time, and temperature. researchgate.netresearchgate.net
One significant study investigated the DArP of 3,3′,4,4′-tetramethylbithiophene with various dibromoarylenes. The methyl groups on the bithiophene monomer serve to enhance solubility and direct the arylation selectively to the α-positions. researchgate.net The optimization of reaction time was found to be crucial. For monomers containing reactive C-H bonds susceptible to side reactions, a shorter reaction time was optimal. Conversely, for less reactive monomers, a longer reaction time was necessary to achieve high molecular weights. researchgate.netrsc.org
For instance, the polycondensation of 3,3′,4,4′-tetramethylbithiophene with 2,7-dibromo-9,9-dioctylfluorene for 1.5 hours yielded a polymer with a high molecular weight (Mₙ = 32,100 g/mol ) and a good yield (93%). researchgate.net However, when using a comonomer with more reactive C-H bonds, such as 2,7-dibromo-N-octadecylcarbazole, undesirable cross-linked structures formed during longer reactions. researchgate.net
| Polymer | Dibromoarylene Monomer | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 2,7-Dibromo-9,9-dioctylfluorene | 1.5 | 93 | 32,100 | 2.6 |
| 2 | 2,7-Dibromo-N-octadecylcarbazole | 1.5 | 56 | 13,800 | 2.1 |
| 3 | 3,6-Dibromo-N-octadecylcarbazole | 3 | 43 | 7,300 | 1.5 |
| 4 | 3,6-Dibromo-N-octadecylcarbazole | 6 | 70 | 11,500 | 1.6 |
| 5 | 1,4-Dibromo-2,5-dioctylbenzene | 6 | 68 | 13,900 | 2.3 |
Table 1: Results of Direct Arylation Polycondensation of 3,3′,4,4′-tetramethylbithiophene with various dibromoarylenes. Data sourced from Kuwabara, J. et al. (2013). researchgate.net
Site selectivity is another critical aspect of DArP. Studies on various dialkylbithiophenes have shown that the position of alkyl substituents significantly affects selectivity and polymer properties. researchgate.netnii.ac.jp In a study comparing different dialkylbithiophenes, 4,4′-dicyclohexylbithiophene demonstrated the highest selectivity among the tested monomers. researchgate.net Lowering the reaction temperature was also found to be a key factor in improving site selectivity for unsubstituted bithiophene, leading to polymers with higher molecular weights. researchgate.netnii.ac.jp
The polycondensation of 3,3′-di(n-hexyl)bithiophene afforded a polymer with a molecular weight of 16,300 g/mol in a 90% yield. nii.ac.jp Increasing the reaction temperature for this monomer improved the molecular weight to 33,400 g/mol . nii.ac.jp The steric hindrance provided by the hexyl chains is presumed to reduce side reactions. nii.ac.jp
| Bithiophene Monomer | Temp (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 2,2′-Bithiophene | 60 | 24 | 61 | 11,900 | 2.29 |
| 3,3′-Di(n-hexyl)bithiophene | 60 | 3 | 90 | 16,300 | 2.05 |
| 3,3′-Di(n-hexyl)bithiophene | 70 | 3 | 89 | 33,400 | 2.76 |
| 4,4′-Di(n-hexyl)bithiophene | 70 | 3 | 91 | 20,400 | 2.07 |
| 4,4′-Dicyclohexyl-2,2'-bithiophene | 70 | 3 | 87 | 20,100 | 2.04 |
Table 2: Polycondensation results for various bithiophene derivatives via Direct Arylation. Data sourced from Fujie, Y. et al. (2016). researchgate.netnii.ac.jp
These findings demonstrate that Direct Arylation Polymerization is a powerful and atom-efficient tool for synthesizing a variety of bithiophene-based conjugated polymers. core.ac.uk The properties of the resulting polymers can be finely tuned by carefully selecting the monomer substituents and optimizing reaction conditions like time and temperature to control molecular weight and prevent structural defects. acs.orgresearchgate.net
Computational and Theoretical Investigations of 2,2 Dimethyl 2,2 Bithiophene Conformation and Electronic Structure
Quantum Mechanical Studies
Quantum mechanical calculations, including Ab Initio, Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2), have been extensively employed to investigate the properties of 2,2'-dimethyl-4,4'-bithiophene and related dimethyl-substituted bithiophenes. acs.orgresearchgate.net These methods provide a detailed understanding of the molecule's geometry, conformational energies, and electronic structure. For instance, calculations performed at the ab initio HF/3-21G, HF/6-31G*, HF-6-311G**, and MP2/6-31G levels have been used to explore the conformational landscapes of these molecules. acs.org Time-dependent DFT (TD-DFT) is a powerful tool for predicting optical properties by calculating excitation energies and oscillator strengths. iyte.edu.trresearchgate.net
Conformational Analysis and Torsional Potentials
The conformation of this compound, specifically the twist angle between the two thiophene (B33073) rings, is a key determinant of its electronic and optical properties.
Inter-ring Twist Angle Modulation by Methylation
Methylation at different positions on the bithiophene backbone significantly influences the inter-ring twist angle. researchgate.net In the case of 4,4'-dimethyl-2,2'-bithiophene, the methyl groups are in the "tail-to-tail" configuration. rsc.org Theoretical studies have shown that methylation of the benzene (B151609) rings in (bisthiophene)benzene linkers can induce varying degrees of distortion, which in turn affects the polymer backbone conformation. rsc.org As the number of methyl groups increases, the dihedral angle between the benzene and thiophene rings also increases. rsc.org While this specific finding relates to a benzene-linked system, it highlights the general principle that methyl groups introduce steric hindrance that modulates the planarity of conjugated systems.
Energy Minima and Barriers to Internal Rotation
Quantum mechanical studies indicate that 4,4'-dimethyl-2,2'-bithiophene behaves similarly to unsubstituted 2,2'-bithiophene (B32781), exhibiting two minimum energy conformations: the anti-gauche and the syn-gauche. acs.org The anti-gauche conformer is consistently found to be the more stable of the two. acs.org The torsional potentials for these compounds have been determined through flexible geometry optimizations, and the barriers to internal rotation are influenced by a combination of conjugative and nonbonded interactions between the rings. acs.org
The following table, derived from MMP2 force field calculations, shows the conformational energies and inter-ring twist angles for different dimethyl-bithiophene isomers, illustrating the conformational preferences. researchgate.net
| Compound | Conformation | Inter-ring Twist Angle (ω°) | Conformational Energy (E, kcal mol⁻¹) (Dielectric Constant 1.5) | Relative Population (%) (Dielectric Constant 1.5) | Conformational Energy (E, kcal mol⁻¹) (Dielectric Constant 5.0) | Relative Population (%) (Dielectric Constant 5.0) |
|---|---|---|---|---|---|---|
| 4,4'-dimethyl-2,2'-bithiophene | Cis | 0 | 19.4 | 23 | 17.8 | 84 |
| 4,4'-dimethyl-2,2'-bithiophene | Trans | ±27 | 19.1 | 77 | 19.2 | 16 |
| 3,4'-dimethyl-2,2'-bithiophene (B14294810) | Cis | 0 | 22.7 | 1 | 21.0 | 30 |
| 3,4'-dimethyl-2,2'-bithiophene | Trans | ±38 | 20.6 | 99 | 20.8 | 70 |
| 3,3'-dimethyl-2,2'-bithiophene (B1582012) | Cis | ±35 | 29.3 | - | - | - |
Force Field Calculations for Conformational Properties
Force field methods, such as MMP2, have been utilized to determine the conformation of dimethyl-bithiophenes. researchgate.nettandfonline.com These calculations provide valuable information on the relationship between the conformation and the optical absorption properties of these compounds. researchgate.net For instance, MMP2 calculations were used to evaluate conformational energies, inter-ring twist angles, and relative populations for 4,4'-, 3,4'-, and 3,3'-dimethyl-2,2'-bithiophenes. researchgate.net These theoretical studies serve as a guide for interpreting the behavior of polymers derived from these monomers. researchgate.net
Electronic Structure Characterization
The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is fundamental to understanding the electronic and optical properties of this compound. DFT calculations are a common method for determining these properties. rsc.org
DFT calculations on a model compound, BTDCA-Me, which is a bithiophene with amide functional groups at the 4 and 4' positions, showed that the HOMO and LUMO are evenly delocalized across the two thiophene rings, which is beneficial for charge transport. rsc.org The introduction of electron-withdrawing amide groups significantly lowered the HOMO and LUMO energy levels compared to the unsubstituted methyl-bithiophene. rsc.org
The following table presents the calculated HOMO and LUMO energy levels for a methylated bithiophene (BT-Me) and an amide-functionalized analogue (BTDCA-Me). rsc.org
| Compound | HOMO (eV) | LUMO (eV) |
|---|---|---|
| BT-Me | -5.40 | -1.06 |
| BTDCA-Me | -5.82 | -1.55 |
Theoretical Prediction of Optical Properties
Theoretical methods, particularly TD-DFT, are instrumental in predicting the optical properties of molecules like this compound. researchgate.net These calculations can determine absorption wavelengths, oscillator strengths, and excitation energies. researchgate.netscispace.com
TD-DFT calculations have been used to study the electronic transitions in various bithiophene derivatives. researchgate.net For example, in a study of donor-acceptor substituted bithiophenes, TD-DFT was used to calculate the absorption wavelengths (λmax), oscillator strengths (ƒ), and excitation energies (Ex). researchgate.net These theoretical predictions are crucial for understanding the photophysical behavior of these materials and for designing new materials with specific optical properties. researchgate.net
The following table shows an example of calculated optical properties for a series of designed bithiophene-based molecules in both the gaseous phase and in dimethylformamide solvent. researchgate.net
| Compound | λmax (nm) (Gas) | Excitation Energy (eV) (Gas) | Oscillator Strength (ƒ) (Gas) | λmax (nm) (DMF) | Excitation Energy (eV) (DMF) | Oscillator Strength (ƒ) (DMF) |
|---|---|---|---|---|---|---|
| DFBT1 | 456.98 | 2.71 | 1.16 | 482.02 | 2.57 | 1.58 |
| DFBT2 | 497.12 | 2.49 | 1.28 | 522.68 | 2.37 | 1.71 |
| DFBT3 | 466.71 | 2.65 | 1.22 | 491.56 | 2.52 | 1.64 |
| DFBT4 | 443.41 | 2.79 | 1.12 | 466.86 | 2.65 | 1.51 |
| DFBT5 | 418.52 | 2.96 | 1.02 | 439.81 | 2.81 | 1.38 |
| DFBT6 | 532.55 | 2.32 | 1.44 | 541.02 | 2.29 | 1.97 |
| DFBT7 | 485.03 | 2.55 | 1.29 | 509.78 | 2.43 | 1.73 |
Analysis of Charge Transfer Dynamics
The efficiency of organic electronic materials is fundamentally linked to their ability to transport charge, a process governed by intricate charge transfer dynamics at the molecular level. For this compound, computational methods provide critical insights into parameters such as total charge transfer and reorganization energies, which are pivotal for predicting its performance in applications like organic solar cells and field-effect transistors.
Charge transfer within conjugated molecules is often analyzed through the lens of Marcus Theory. The rate of charge hopping between adjacent molecules is heavily dependent on the internal reorganization energy (λ). This energy represents the geometric relaxation energy required for a molecule to adjust its structure upon gaining or losing an electron. A lower reorganization energy generally corresponds to a faster charge transfer rate and, consequently, higher charge mobility. unesp.br
Theoretical studies on substituted oligothiophenes consistently show that the nature and position of substituent groups play a crucial role in modulating their electronic structure and charge transport properties. ajol.inforsc.org Methyl groups, such as those in this compound, are recognized as electron-donating substituents. These groups can influence the distribution of electron density in the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn affects the reorganization energy. umons.ac.be
Computational investigations on related systems reveal two key components of reorganization energy:
Hole Reorganization Energy (λh): The energy associated with the structural relaxation from the neutral state geometry to the cation radical state geometry, and vice versa. Materials with low λh are desirable for hole transport materials (HTMs). researchgate.netacs.org
Electron Reorganization Energy (λe): The energy associated with the relaxation from the neutral state to the anion radical state. Low λe is a key characteristic of efficient electron transport materials. unesp.bracs.org
| Parameter | Description | Significance for this compound |
|---|---|---|
| Total Charge Transfer (ΔNmax) | A measure of the maximum number of electrons a molecule can donate. It helps quantify the electron transport capability. researchgate.net | Indicates the molecule's propensity to act as an electron donor in a charge transfer complex. |
| Hole Reorganization Energy (λh) | The energy cost for geometric relaxation during hole transfer (from neutral to positive ion and back). unesp.br | A lower value suggests better hole mobility, making it a potentially effective p-type or hole transport material. |
| Electron Reorganization Energy (λe) | The energy cost for geometric relaxation during electron transfer (from neutral to negative ion and back). unesp.br | A lower value indicates more efficient electron transport, relevant for n-type material applications. |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior by identifying regions that are electron-rich or electron-poor. acs.orgacs.org This analysis is crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. researchgate.net
The MEP map is color-coded to represent different potential values:
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack.
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are favorable for nucleophilic attack.
Green: Denotes areas with near-zero or neutral potential.
For this compound, the MEP map is expected to reflect the electronic characteristics of its constituent parts. The sulfur atoms in the thiophene rings possess lone pairs of electrons, and the π-conjugated system of the rings creates an electron-rich surface. Therefore, the regions around the sulfur atoms and above and below the plane of the thiophene rings would exhibit a negative potential (red to yellow). researchgate.net
The methyl groups (-CH3) at the 4 and 4' positions are weak electron-donating groups. Their presence would slightly increase the electron density on the thiophene rings compared to an unsubstituted bithiophene. The hydrogen atoms of the methyl groups and those attached to the thiophene rings would represent areas of positive potential (blue), as the electron density is pulled toward the more electronegative carbon and sulfur atoms.
This visual information is invaluable for designing new materials, as it helps predict how the molecule will interact with other molecules, such as donors, acceptors, or solvent molecules, in a device's active layer. acs.org
| Color Region on MEP Map | Electrostatic Potential | Interpretation for this compound |
|---|---|---|
| Red | Most Negative (Electron-Rich) | Expected around the sulfur atoms and π-system of the thiophene rings; indicates sites for electrophilic attack. researchgate.netacs.org |
| Blue | Most Positive (Electron-Poor) | Expected around the hydrogen atoms of the rings and methyl groups; indicates sites for nucleophilic attack. acs.org |
| Green | Neutral / Near-Zero Potential | Represents regions of electrostatic balance on the molecule. acs.org |
Electrochemical Behavior and Polymerization Studies of Dimethylated 2,2 Bithiophenes
Monomer Oxidation Potentials and Polymerization Thresholds
The oxidation potential of a monomer is a crucial parameter that determines the energy required to initiate electropolymerization. In the case of dimethylated 2,2'-bithiophenes, the position of the methyl groups on the thiophene (B33073) rings significantly influences their electrochemical behavior.
Cyclic voltammetry studies have shown that symmetrical dimethylbithiophenes with free α-positions, such as 3,3'-dimethyl-2,2'-bithiophene (B1582012) and 4,4'-dimethyl-2,2'-bithiophene, exhibit similar oxidation potentials, approximately 1.2 V versus a silver/silver chloride (Ag/AgCl) reference electrode. rsc.org This is a key threshold that must be reached or exceeded to trigger the polymerization process. The similarity in oxidation potentials suggests that the electronic effects of the methyl groups in these positions are comparable. rsc.org In contrast, unsubstituted 2,2'-bithiophene (B32781) has a slightly higher oxidation potential of +1.3 V. rsc.org The introduction of electron-donating methyl groups generally lowers the oxidation potential compared to the parent thiophene molecule, which has an oxidation potential of +2.0 V. rsc.orgdtic.mil
It is important to note that not all dimethylated bithiophenes readily polymerize under standard conditions. For instance, 5,5'-dimethyl-2,2'-bithiophene (B172104) does not polymerize electrochemically because the methyl groups block the reactive α-positions, which are essential for the α,α'-coupling that leads to polymer chain growth. rsc.org
| Monomer | Oxidation Potential (V vs. Ag/AgCl) | Polymerization Behavior |
|---|---|---|
| Thiophene | +2.0 | Polymerizes |
| 2,2'-Bithiophene | +1.3 | Polymerizes |
| 3,3'-Dimethyl-2,2'-bithiophene | ~1.2 | Polymerizes |
| 4,4'-Dimethyl-2,2'-bithiophene | ~1.2 | Polymerizes |
| 5,5'-Dimethyl-2,2'-bithiophene | Not Reported | Does not polymerize |
Electrochemical Polymerization Techniques
The synthesis of poly(dimethyl-2,2'-bithiophene) films is predominantly achieved through electrochemical methods, which offer precise control over film thickness, morphology, and properties. researchcommons.orgresearchgate.net
Potentiostatic and Galvanostatic Conditions for Film Growth
Two primary electrochemical techniques are employed for the polymerization of 2,2'-dimethyl-4,4'-bithiophene: potentiostatic and galvanostatic methods. researchcommons.orgresearchgate.net
Galvanostatic Polymerization: This technique involves maintaining a constant current density at the electrode surface. rsc.org It is particularly effective for growing films on larger surface areas, such as platinum gauze electrodes. rsc.org The galvanostatic method ensures a steady rate of monomer consumption and polymer deposition.
The choice between these techniques can influence the final properties of the polymer film, including its stability and morphology. researchcommons.org
Template-Assisted Polymerization (e.g., using Polymer Liquid Crystals like Hydroxypropyl Cellulose)
To exert greater control over the morphology and molecular arrangement of the resulting polymer, template-assisted polymerization has been explored. scirp.org One notable example is the use of hydroxypropyl cellulose (B213188) (HPC), a polymer that forms a liquid crystal phase in certain solvents. scirp.orgscirp.orgresearchgate.net
When 4,4'-dimethyl-2,2'-bithiophene (4DMBT) is electropolymerized in a concentrated solution of HPC in N,N-dimethylformamide (DMF), the resulting poly(4,4'-dimethyl-2,2'-bithiophene) (P-4DMBT) film incorporates the HPC template. scirp.orgresearchgate.net Infrared absorption spectra have confirmed the presence of HPC within the polymer film. scirp.orgresearchgate.netresearchgate.net This suggests that the polymer chains grow entangled with the HPC molecules, potentially adopting the helical structure of the liquid crystal template. scirp.orgresearchgate.net This method offers a pathway to creating polymer composites with a high degree of order. scirp.orgresearchgate.net The process typically involves applying a direct current voltage, for example 4.0 V, across a sandwich cell containing the monomer, HPC, and an electrolyte like tetrabutylammonium (B224687) perchlorate. scirp.org
Mechanisms of Electropolymerization and Regiospecificity
The electropolymerization of thiophene and its derivatives proceeds through the formation of radical cations. When the applied potential reaches the monomer's oxidation potential, the bithiophene molecule loses an electron to form a radical cation. These reactive species then couple to form dimers, which are subsequently re-oxidized to continue the chain growth.
A critical aspect of the polymerization of substituted thiophenes is regiospecificity , which refers to the specific orientation of the monomer units within the polymer chain. For thiophenes substituted at the 3- or 4-position, coupling can occur in a "head-to-tail" or "head-to-head" fashion. dtic.mil However, for the polymerization of 2,2'-bithiophenes, the primary mechanism is believed to be α,α'-coupling , where the bond formation occurs at the free alpha positions (C5 and C5') of the terminal thiophene rings. rsc.org
The necessity of free α-positions is demonstrated by the fact that 5,5'-dimethyl-2,2'-bithiophene, where these positions are blocked by methyl groups, fails to polymerize. rsc.org While β,β-coupling is a theoretical possibility, experimental evidence suggests it does not play a major role in the polymerization of bithiophenes. rsc.org The steric hindrance introduced by methyl groups can also influence the likelihood of certain couplings. For instance, in 3,3'-dimethyl-2,2'-bithiophene, α,β'-coupling is considered sterically unlikely. rsc.org
Formation and Characteristics of Poly(dimethyl-2,2'-bithiophene) Films
The resulting poly(dimethyl-2,2'-bithiophene) films are electroactive, meaning they can be reversibly oxidized and reduced (doped and undoped). rsc.org These films often exhibit a porous morphology, which makes them promising for applications such as polymer batteries due to their good cycling stability. rsc.org
The charge/discharge behavior of these polymer films is highly reversible. For example, poly(3,3'-dimethyl-2,2'-bithiophene) and poly(4,4'-dimethyl-2,2'-bithiophene) have shown charge recovery rates of 98.7% and 99.1%, respectively, at a sweep rate of 20 mV/s. rsc.org
Impact of Methyl Substitution on Polymerization Yield and Morphology
The position and number of methyl groups on the bithiophene monomer have a significant impact on the resulting polymer. rsc.orgrsc.org Methylation can induce steric hindrance, which in turn affects the planarity of the polymer backbone. rsc.orgrsc.org An increase in the number of methyl groups can lead to greater distortion of the polymer chain, increasing the dihedral angles between the thiophene rings. rsc.org
Doping Processes and Charge Carrier Formation (e.g., polarons, bipolarons, chiralions)gatech.edu
The process of doping in conjugated polymers such as poly(this compound) is fundamental to tuning their electronic and optical properties, enabling their use in various electronic applications. wikidoc.orgwiley.com Doping involves the removal or addition of electrons from the polymer backbone, which creates mobile charge carriers and transforms the material from a semiconducting to a conducting state. wikidoc.orgmetu.edu.tr This can be achieved through chemical or electrochemical methods. metu.edu.trsci-hub.se Electrochemical doping offers precise control over the charge injected into the polymer. sci-hub.se
Upon initial electrochemical oxidation (p-doping) of poly(this compound), the removal of an electron from the conjugated system results in the formation of a radical cation known as a polaron . researchgate.netdigitellinc.com A polaron is a localized charge associated with a structural distortion in the polymer chain and possesses a spin (S=1/2). sci-hub.sedigitellinc.com The creation of polarons introduces new electronic states within the band gap of the polymer. aps.org In the as-prepared, doped state of poly(4,4'-dimethyl-2,2'-bithiophene), or P-4DMBT, the presence of polarons can be identified through UV-Vis absorption spectroscopy, which reveals a characteristic absorption band at approximately 700 nm. researchgate.net
As the oxidative doping level is increased, a second electron is removed from the same location, leading to the formation of a spinless (S=0), doubly-charged species called a bipolaron . digitellinc.comescholarship.org The transition from polarons to the more stable bipolarons at higher charge concentrations is a common feature in many conducting polymers. sci-hub.seaps.org Spectroscopically, the formation of bipolarons in P-4DMBT is indicated by the appearance of a new absorption band at wavelengths greater than 850 nm. researchgate.net The evolution from the neutral polymer to polaronic and then bipolaronic states can be observed through spectroelectrochemical analysis, where the initial π-π* transition of the neutral polymer decreases in intensity as new, lower-energy absorption bands corresponding to the charge carriers emerge. sci-hub.sekpi.ua
| Charge Carrier | Description | Spectroscopic Signature (UV-Vis) | Supporting Evidence |
|---|---|---|---|
| Polaron | Radical cation (singly-charged) formed at low doping levels. | ~700 nm | researchgate.net |
| Bipolaron | Dication (doubly-charged, spinless) formed at higher doping levels. | >850 nm | researchgate.net |
A unique type of charge carrier, termed a chiralion , can be formed when the polymerization occurs in a chiral environment, such as a liquid crystal medium. scirp.orgresearchgate.net In studies where 4,4'-dimethyl-2,2'-bithiophene was electrochemically polymerized using hydroxypropyl cellulose as a template, the resulting polymer (P-4DMBT) adopts a helical structure. researchgate.netscirp.org When this helical polymer is doped, the polarons and bipolarons are constrained to the twisted main chain. scirp.org These helical charge carriers are referred to as "chiralions," and polymers containing them are sometimes called "helical synthetic metals". researchgate.netscirp.org
Advanced Spectroscopic Characterization for Mechanistic Insights and Structure Property Correlations
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Dynamics and Polymer Structure
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure and dynamics of thiophene-based materials. dergipark.org.trnih.gov These methods provide detailed information about the vibrational modes of molecules, which are sensitive to changes in chemical bonding, symmetry, and conformation. iosrjournals.org
For thiophene-containing compounds, FT-IR and FT-Raman spectra reveal characteristic bands corresponding to C-H stretching, C-C and C=C ring stretching, and C-S stretching vibrations. iosrjournals.orgscialert.net For instance, C-H stretching vibrations in thiophene (B33073) rings typically appear in the region of 3100-3000 cm⁻¹. researchgate.net The C-S stretching modes are often observed at lower wavenumbers, generally between 710 and 687 cm⁻¹. iosrjournals.org Analysis of these spectral features, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of vibrational modes and can elucidate the effects of substitution and polymerization on the molecular structure. dergipark.org.trnih.goviosrjournals.org
In the context of polymers incorporating bithiophene units, vibrational spectroscopy is instrumental in confirming the successful polymerization and characterizing the structure of the resulting polymer. Changes in the vibrational spectra of the monomer compared to the polymer, such as shifts in peak positions or the appearance of new bands, can indicate the formation of new covalent bonds and provide insights into the regularity and conformation of the polymer chain. electrochemsci.org
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including 2,2'-dimethyl-4,4'-bithiophene and its derivatives. semanticscholar.orgethernet.edu.et Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule. acs.org
In the ¹H NMR spectrum of a bithiophene derivative, the chemical shifts of the protons on the thiophene rings are indicative of their electronic environment and proximity to substituent groups. For instance, in a study of a copolymer containing bithiophene, the aromatic protons displayed distinct signals that could be assigned to the different units within the polymer chain. acs.org The coupling patterns between adjacent protons (J-coupling) further aid in determining the substitution pattern on the thiophene rings.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are particularly powerful for complex structures. COSY experiments reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms, facilitating the complete assignment of the molecular skeleton. These advanced NMR methods are crucial for confirming the regiochemistry of substituted bithiophenes and for characterizing the structure of copolymers. acs.org
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible and fluorescence spectroscopy are fundamental techniques for investigating the electronic transitions and photophysical properties of conjugated molecules like this compound. mdpi.com The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and the wavelength of maximum absorption (λmax) is related to the energy gap between these orbitals. researchgate.net
For bithiophene derivatives, the position of the absorption bands is sensitive to the extent of π-conjugation, the nature of substituents, and the planarity of the molecule. uni-stuttgart.de For example, a study on 5-dimethylamino-5'-nitro-2,2'-bithiophene demonstrated significant solvatochromism, where the absorption maximum shifted to longer wavelengths in more polar solvents, indicating a large change in dipole moment upon electronic excitation. uni-stuttgart.de
Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has been excited by light. The fluorescence spectrum, characterized by its emission maxima and quantum yield, is crucial for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.com A bithiophene-containing viologen derivative was shown to exhibit multiple emission bands in the visible region, highlighting its potential for fluorescence-related applications. mdpi.com
X-ray Structural Analysis for Solid-State Conformations and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. nih.govacs.org This technique is invaluable for understanding the conformation of the bithiophene unit and how it is influenced by substituents and crystal packing forces.
Studies on dimethyl 2,2'-bithiophenedicarboxylate derivatives have revealed that the dihedral angle between the two thiophene rings is highly dependent on the substitution pattern. For instance, dimethyl 2,2'-bithiophene-4,4'-dicarboxylate adopts a nearly coplanar anti conformation in the solid state. nih.govacs.org In contrast, the steric hindrance between the ester groups in dimethyl 2,2'-bithiophene-3,3'-dicarboxylate forces the thiophene rings to be nearly perpendicular, adopting a syn conformation. nih.govacs.org
X-ray analysis also elucidates intermolecular interactions, such as C-H···S hydrogen bonds and π-π stacking, which govern the packing of molecules in the crystal lattice. iucr.org These interactions are critical for determining the bulk properties of materials, including their charge transport characteristics. The structure of a bithiophene derivative complexed with a viral polymerase has been determined by X-ray crystallography, providing insights into inhibitor binding. pdbj.org
Spectroelectrochemical Responses of Thin Film Copolymers
Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Vis-NIR) to study the changes in the optical properties of a material as a function of its oxidation state. This is particularly relevant for conducting polymers and electrochromic materials derived from bithiophene units.
Copolymers of bithiophene with other monomers often exhibit distinct color changes upon electrochemical oxidation and reduction. For example, a copolymer of tris(4-carbazoyl-9-ylphenyl)amine and 2,2'-bithiophene (B32781) (P(tCz-co-bTP)) displayed colors ranging from pinkish-orange in its neutral state to dark blue in its oxidized state. scilit.com Similarly, a copolymer of 1,3,5-tris(N-carbazolyl)benzene and 2,2'-bithiophene showed multiple color transitions from light orange to blue upon oxidation. mdpi.com
These studies allow for the determination of key electrochromic parameters such as the optical contrast (ΔT), which is the change in transmittance between the oxidized and neutral states, and the coloration efficiency (η), which measures the change in optical density per unit of charge injected. mdpi.com For instance, the P(tCz-co-bTP) film showed a transmittance change of 43.0% at 967 nm. scilit.com Such data is crucial for the development of electrochromic devices, such as smart windows and displays. The spectroelectrochemical analysis of a copolymer of 3-{[4-(thien-3-yl-methoxy)phenoxy]methyl} thiophene with thiophene revealed a π-π* electronic transition at 427 nm with a band gap of 2.20 eV. metu.edu.tr
| Copolymer | Neutral State Color | Oxidized State Colors | Applied Voltages (V) | Max. Transmittance Change (ΔT%) | Wavelength (nm) |
| P(tCz-co-bTP) | Pinkish-orange | Light olive green, light grayish blue, dark blue | 0.0, 0.8, 1.2, 1.6 | 43.0 | 967 |
| P(tnCz1-bTp2) | Light orange | Yellowish-orange, yellowish-green, blue | 0.0, 0.7, 0.8, 1.1 | 48 | 696 |
| P(TMPMT-co-Th) | Brown | Gray-blue | N/A | 7.6 | N/A |
Applications of Dimethylated 2,2 Bithiophene Based Materials in Organic Electronics and Beyond
Conjugated Polymers and Copolymers for Organic Electronic Devices
Conjugated polymers derived from 2,2'-dimethyl-4,4'-bithiophene are significant in the field of organic electronics. The inclusion of the dimethyl-bithiophene unit influences the polymer's structural and electronic characteristics, such as its solubility, band gap, and charge carrier mobility, making these materials suitable for various devices. unisi.it
Poly(4,4'-dimethyl-2,2'-bithiophene) (P-4DMBT) is a conductive polymer that can be synthesized via electrochemical polymerization from its monomer, 4,4'-dimethyl-2,2'-bithiophene (4DMBT). researchgate.net This process results in a polymer film with intriguing properties. For instance, when the polymerization is conducted in a concentrated solution of a liquid crystal like hydroxypropyl cellulose (B213188) (HPC), the resulting P-4DMBT film incorporates the HPC, leading to a polymer composite with a helical stacking structure and a liquid crystal order. researchgate.netscirp.org
Infrared (IR) and UV-Vis absorption spectroscopy are used to confirm the structure of the resulting polymer. researchgate.net The UV-Vis spectrum of P-4DMBT shows a broad absorption peak, which is characteristic of the π-π* transition in the conjugated polymer backbone. The presence of charge carriers, such as polarons and bipolarons, in the polymer main chain is also identified. researchgate.net The electrochemical synthesis of poly(3-methylthiophenes) from various dimethyl-2,2'-bithiophene isomers has also been explored. researchgate.net
Table 1: Properties of Poly(4,4'-dimethyl-2,2'-bithiophene) (P-4DMBT) Composite
| Property | Description | Source |
|---|---|---|
| Synthesis Method | Electrochemical polymerization in a liquid crystal (HPC) solution. | researchgate.netscirp.org |
| Composite Structure | Contains hydroxypropyl cellulose (HPC), forming a helical stacking model. | researchgate.net |
| Spectroscopic Features | Shows characteristic UV-Vis absorption for conjugated polymers and evidence of polarons/bipolarons. | researchgate.net |
| Potential Application | Synthetic metals, polymer composites with ordered structures. | researchgate.net |
The properties of bithiophene-based polymers can be finely tuned by creating copolymers with various aromatic comonomers. This strategy allows for the development of materials with tailored optical and electronic properties for specific applications. rsc.org
Fluorene (B118485): Copolymers of fluorene and bithiophene, such as poly(9,9'-dioctylfluorene-co-bithiophene) (F8T2), are noted for their use in organic electronic devices. dokumen.pub These materials combine the properties of both monomer units, often resulting in efficient charge transport and luminescence.
Carbazole: Carbazole is an electron-rich unit frequently copolymerized with thiophene (B33073) derivatives for use in organic electronics like OLEDs and solar cells. nih.govcore.ac.uk The resulting copolymers often exhibit good hole-transporting properties. unisi.it
Triphenylamine (B166846): Triphenylamine (TPA) is another electron-donating moiety that is copolymerized with bithiophene units. These copolymers are investigated for their potential in organic semiconductors, leveraging the combined electronic properties of the TPA and bithiophene segments. rsc.orgcore.ac.uk
Silole: Dibenzosilole and dithienylsilole have been investigated as comonomers in conjugated polymers. Copolymers incorporating these units exhibit broad absorption spectra and varying energy levels, making them of interest for photovoltaic applications. researchgate.net
A series of alternating copolymers were synthesized using 4,4′-diboryl-2,2′-bithiophene with fluorene, carbazole, and triphenylamine. rsc.org The functionalization with dimesitylborane (B14672257) groups, which are π-acceptors, significantly influences the conjugated polymer backbone, leading to interesting electronic and optical properties. rsc.org
Poly(4,4'-dimethyl-2,2'-bithiophene) and its Structural Analogues
Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)
The development of efficient and stable hole transport materials (HTMs) is crucial for advancing perovskite solar cell (PSC) technology. Bithiophene-based molecules are promising candidates for HTMs due to their ability to facilitate effective hole transfer and their potential for greater stability compared to commonly used materials like Spiro-OMeTAD. researchgate.netresearcher.life
Researchers have designed and computationally screened novel HTMs based on a 2,2'-bithiophene (B32781) core. researcher.life By modifying the core with different end-capping groups, the electronic properties can be optimized. For example, molecules based on a 4,4'-dimethoxy-2,2'-bithiophene core have been designed to explore the influence of substituting triphenylamine fragments and introducing azomethine bridges. nih.gov These modifications aim to achieve appropriate frontier molecular orbital (FMO) levels for efficient hole injection from the perovskite layer, good solubility, and high stability. researchgate.netnih.gov Theoretical studies show that such designed molecules can exhibit excellent planarity and light absorption, which are beneficial for enhancing the short-circuit current in solar cell devices. researchgate.net A recent study introduced bithiophene-based HTMs that achieved a power conversion efficiency (PCE) of over 24% in PSCs, highlighting the potential of these materials to create more affordable and efficient solar cells. perovskite-info.comsciopen.com
Table 2: Performance of a Bithiophene-Based HTM in Perovskite Solar Cells
| HTM | Key Feature | Achieved Power Conversion Efficiency (PCE) | Source |
|---|
| TP-F | Bithiophene-based core with fluorine atom substitution. | > 24% | perovskite-info.com |
Conjugated Microporous Polymers (CMPs) for Sensing Applications (e.g., fluorescence sensing of dinitrophenol)
Conjugated microporous polymers (CMPs) are a class of materials that combine extended π-conjugation with a permanent porous structure. researchgate.netmdpi.com These features make them highly suitable for chemical sensing applications. CMPs based on 2,2'-bithiophene have been successfully synthesized and employed for the highly sensitive and selective fluorescence sensing of nitroaromatic compounds, such as 2,4-dinitrophenol (B41442) (DNP). researchgate.net
These bithiophene-based CMPs are synthesized using methods like direct arylation polymerization (DAP), which is an efficient and atom-economical approach. researchgate.net The resulting polymers exhibit high specific surface areas, good microporosity, and excellent thermal stability. researchgate.net The electron-rich nature of the bithiophene units makes the CMPs effective at detecting electron-deficient nitroaromatic compounds through a fluorescence quenching mechanism. researchgate.netrsc.org The sensitivity of the CMPs can be influenced by the degree of structural distortion in the polymer network. researchgate.net These materials can be used for multicolor fluorescence sensing of DNP with high sensitivity. researchgate.net
Table 3: Properties of 2,2'-Bithiophene-Based CMPs for Sensing | Property | Description | Source | | :--- | :--- | :--- | | Synthesis | Direct arylation polymerization (DAP) of 2,2'-bithiophene with brominated building blocks. | researchgate.net | | Physical Properties | High specific surface areas, microporosity, excellent thermal stability. | researchgate.net | | Sensing Target | 2,4-dinitrophenol (DNP) and other nitroaromatic compounds. researchgate.netrsc.org | | Sensing Mechanism | Fluorescence quenching. | researchgate.net | | Performance | High sensitivity and selectivity. | researchgate.net |
Building Blocks for Organic Light-Emitting Diodes (OLEDs)
Oligo- and polythiophenes are foundational materials in the field of organic light-emitting diodes (OLEDs) due to their favorable optoelectronic properties, including tunable luminescence and charge carrier mobility. mdpi.com The 2,2'-bithiophene unit serves as a key precursor in the synthesis of more complex small molecules and polymer semiconductors used in OLEDs. thermofisher.com
For instance, 2,2'-bithiophene can be used to prepare derivatives that act as electron-transporting materials. 5,5'-Bis(dimesitylboryl)-2,2'-bithiophene is an example of an amorphous molecular material designed for electron transport in OLEDs. acs.org Furthermore, thiophene/phenylene co-oligomers have been used as highly efficient fluorescent dopants in the emissive layer of OLEDs. Doping a host material like 4,4′-bis(carbazol-9-yl)-2,2′-biphenyl (CBP) with a thiophene-based oligomer can lead to devices with very high external quantum efficiencies, reaching up to 4.8%. acs.org This demonstrates that bithiophene-derived structures are crucial for developing high-performance OLEDs. acs.org
Components in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are another major application area for materials derived from 2,2'-bithiophene. mdpi.comthermofisher.com The performance of an OFET is heavily dependent on the charge carrier mobility of the semiconductor layer, a property for which polythiophenes and oligothiophenes are well-known.
The 2,2'-bithiophene structure is a fundamental component in the synthesis of p-type organic semiconductors. whiterose.ac.uk For example, 5,5'-bis-(7-dodecyl-9H-fluoren-2-yl)-2,2'-bithiophene has been used as the organic semiconductor in the fabrication of a biodegradable OFET. wiley.com The molecular packing and electronic coupling between adjacent molecules, which are critical for efficient charge transport, can be influenced by the substitution pattern on the bithiophene core. Computational studies on substituted 2,2'-bithiophenes help in understanding how different functional groups affect the molecule's electronic structure and its potential performance in an OFET. whiterose.ac.uk The strategic design of oligothiophenes, including those based on the bithiophene unit, has led to materials with high charge transport mobility, essential for advanced electronic applications. acs.org
Materials for Polymer Battery Applications
The quest for advanced energy storage solutions has led to significant research into organic electrode materials, with conjugated polymers like those derived from 2,2'-bithiophene showing considerable promise. The incorporation of methyl groups at the 4 and 4' positions of the bithiophene unit can influence the polymer's electronic and morphological properties, which are critical for battery performance. While comprehensive studies on batteries specifically utilizing poly(this compound) are limited, the electrochemical characteristics of this polymer have been investigated, providing insights into its potential as a cathode material.
The electrochemical polymerization of 4,4'-dimethyl-2,2'-bithiophene (4DMBT) yields a polymer, poly(4,4'-dimethyl-2,2'-bithiophene) (P-4DMBT), with distinct redox properties. researchgate.net The electrochemical behavior of polymers derived from dimethyl-2,2'-bithiophenes is influenced by the position of the methyl groups. A comparative study of polymers from 4,4'-, 3,4'-, and 3,3'-dimethyl-2,2'-bithiophenes revealed that the resulting polymers exhibit different optical and electrochemical properties. researchgate.net These differences are attributed to the conformation of the starting dimers. researchgate.net
The oxidation potential of the polymer is a key parameter for its use in a battery, as it determines the cell voltage. Studies on poly(3-methylthiophenes) electrosynthesized from various dimethyl-2,2'-bithiophene isomers provide valuable data on their electrochemical characteristics. researchgate.net The polymer derived from 4,4'-dimethyl-2,2'-bithiophene (referred to as polyI in the study) shows specific electrochemical and optical properties that can be compared to its isomers. researchgate.net
Table 1: Electrochemical and Optical Data of Dimers and Polymers
| Compound | Oxidation Potential (Eox) of Dimer (V) | λmax of Dimer (nm) | Oxidation Potential (Eox) of Polymer (V) | λmax of Undoped Polymer (nm) |
|---|---|---|---|---|
| 4,4'-dimethyl-2,2'-bithiophene (I) | 1.12 | 290 | 0.75 | 480 |
| 3,4'-dimethyl-2,2'-bithiophene (B14294810) (II) | 1.10 | 282 | 0.65 | 510 |
| 3,3'-dimethyl-2,2'-bithiophene (B1582012) (III) | 1.10 | 260 | 0.90 | 420 |
Data sourced from a comparative study on poly(3-methylthiophenes). researchgate.net
The data indicates that the polymer from 4,4'-dimethyl-2,2'-bithiophene has an oxidation potential of 0.75 V. researchgate.net The polymer's ability to undergo reversible oxidation and reduction (doping and undoping) is fundamental to its function as a battery electrode. The process involves the removal of electrons from the polymer backbone during charging (oxidation or p-doping), accompanied by the incorporation of anions from the electrolyte to maintain charge neutrality. wikipedia.org During discharge, the polymer is reduced back to its neutral state. The color change observed upon doping, from a colored undoped state to a different color in the doped state, is also a characteristic feature of these conjugated polymers. researchgate.net
Development of Colorimetric Sensors
The unique optical properties of conjugated polymers, which are sensitive to their local chemical environment, make them excellent candidates for colorimetric sensors. wikipedia.org Derivatives of 2,2'-bithiophene have been successfully employed in the design of chemosensors that exhibit a visible color change upon binding with specific analytes. nih.govthegoodscentscompany.com While no specific colorimetric sensor based on this compound has been reported, its core structure provides a versatile platform for the development of such sensors.
The general principle behind these sensors involves the functionalization of the bithiophene core with a receptor unit that can selectively bind to a target analyte, such as a metal ion. mdpi.comnih.gov This binding event alters the electronic structure of the conjugated system, leading to a shift in its absorption spectrum, which is perceived as a change in color. mdpi.com
For instance, a hypothetical colorimetric sensor for the detection of heavy metal ions like Pb²⁺ could be conceptualized by attaching a suitable ligand, such as a crown ether or a Schiff base, to the this compound framework. The methyl groups on the bithiophene could enhance the electron-donating nature of the backbone, potentially influencing the sensitivity and selectivity of the sensor.
The interaction between the sensor molecule and the metal ion would likely proceed via a ligand-to-metal charge transfer (LMCT) mechanism. mdpi.com This would cause a noticeable color change, for example, from colorless to a distinct color like purple upon the addition of the target ion. mdpi.com The selectivity of the sensor would be determined by the specific design of the binding site.
Table 2: Hypothetical Colorimetric Response of a this compound-based Sensor for Pb²⁺
| Analyte | Expected Colorimetric Response | Absorption Band Shift | Potential Mechanism |
|---|---|---|---|
| Pb²⁺ | Colorless to Purple | Appearance of a new charge-transfer band | Ligand-to-Metal Charge Transfer (LMCT) |
| Other metal ions (e.g., Na⁺, K⁺, Mg²⁺) | No significant color change | Minimal to no shift in absorption | Weaker or no interaction with the receptor |
This table is illustrative and based on the known behavior of similar colorimetric sensors. mdpi.com
The development of such a sensor would involve the synthesis of the functionalized this compound derivative and its characterization. nih.gov Subsequent testing with various analytes would be necessary to establish its selectivity, sensitivity (limit of detection), and response time. The findings from studies on other bithiophene-based sensors suggest that high selectivity and sensitivity for target ions can be achieved through careful molecular design. nih.gov
Structure Property Relationships and Rational Design Principles
Influence of Methyl Substitution Position on Conjugation Length and Planarity
The position of methyl substituents on the bithiophene backbone significantly impacts the molecule's conjugation length and planarity, which are key determinants of its electronic properties.
Theoretical studies on dimethyl-2,2'-bithiophenes reveal that the location of the methyl groups dictates the conformational preferences of the molecule. acs.org For 4,4'- and 5,5'-dimethyl-2,2'-bithiophene (B172104), the conformational behavior is similar to the unsubstituted 2,2'-bithiophene (B32781), with two energy minima corresponding to anti-gauche and syn-gauche conformations. acs.org However, in the case of 3,3'-dimethyl-2,2'-bithiophene (B1582012), strong repulsive interactions from the methyl groups lead to a single energy minimum at a gauche-gauche conformation. acs.org
Steric hindrance introduced by methyl groups can distort the thiophene (B33073) rings, disrupting π-conjugation along the backbone. rsc.org This disruption can lead to a blue shift in the absorption spectra, indicating a decrease in the effective conjugation length. rsc.org For instance, introducing methyl groups at the β-position of a thieno[2,3-b]thiophene (B1266192) core resulted in a twisted molecular geometry and a blue shift in the maximum absorption wavelength. rsc.org Conversely, electron-donating groups like methoxy (B1213986) can enhance backbone conjugation, leading to a more planar structure. rsc.org
| Compound | Substitution Pattern | Conformational Preference | Impact on Planarity |
| 2,2'-Bithiophene | Unsubstituted | Anti-gauche and syn-gauche minima acs.org | Reference for planarity |
| 4,4'-Dimethyl-2,2'-bithiophene | Tail-to-tail | Similar to unsubstituted bithiophene acs.org | Minimal deviation from planarity |
| 5,5'-Dimethyl-2,2'-bithiophene | Head-to-head | Similar to unsubstituted bithiophene acs.org | Minimal deviation from planarity |
| 3,3'-Dimethyl-2,2'-bithiophene | Head-to-head | Unique gauche-gauche minimum acs.org | Significant deviation from planarity due to steric hindrance acs.org |
Correlation Between Monomer Conformation and Resulting Polymer Properties
The conformation of the monomer unit is a critical factor that dictates the properties of the resulting polymer, including its optical and conductive characteristics. The planarity of the monomer has a direct influence on the π-electron delocalization along the polymer chain.
Polymers synthesized from monomers with a more planar conformation generally exhibit enhanced optical and electronic properties. ajchem-a.com For example, a comparative study of poly(3-methylthiophenes) derived from 3,3'-, 3,4'-, and 4,4'-dimethyl-2,2'-bithiophenes showed distinct optical properties. researchgate.net The polymer from 3,4'-dimethyl-2,2'-bithiophene (B14294810) (head-to-tail linkage) displayed a higher maximum absorption wavelength (λmax) compared to those from 3,3'- (head-to-head) and 4,4'- (tail-to-tail) isomers. researchgate.net This is attributed to the less planar conformation of polymers with head-to-head linkages, which forces the polymer chain out of planarity. researchgate.net
Theoretical calculations support these experimental observations, showing that head-to-tail and tail-to-tail linkages are conformationally more mobile and can adopt planar or near-planar structures, while head-to-head linkages are rigidly non-planar. researchgate.net This difference in planarity directly affects the extent of π-conjugation and, consequently, the polymer's absorption spectrum. researchgate.net
Interestingly, despite the lower λmax of the undoped polymer with head-to-head linkages, its doped form can exhibit high conductivity. researchgate.net This is potentially due to the polymer chain relaxing into a more coplanar conformation upon doping. researchgate.net
The aggregation state of polymers in solution, which is influenced by the monomer structure, also plays a crucial role in determining the properties of the solid-state films. pku.edu.cn Polymers that form more ordered, worm-like aggregates in solution tend to have higher electron mobilities in thin-film transistors compared to those that form random coil aggregates. pku.edu.cn
| Monomer Linkage | Resulting Polymer Conformation | Impact on λmax | Impact on Conductivity |
| Head-to-Tail (e.g., from 3,4'-dimethyl-2,2'-bithiophene) | More planar researchgate.net | Higher researchgate.net | Generally favorable |
| Tail-to-Tail (e.g., from 4,4'-dimethyl-2,2'-bithiophene) | Conformationally mobile, can be planar researchgate.net | Lower than head-to-tail researchgate.net | Can be high |
| Head-to-Head (e.g., from 3,3'-dimethyl-2,2'-bithiophene) | Rigidly non-planar researchgate.net | Lower researchgate.net | Can be high in doped state researchgate.net |
Impact of Functionalization on Electronic, Optical, and Electrochemical Characteristics
Functionalizing the 2,2'-bithiophene core with various substituent groups is a powerful strategy to tune its electronic, optical, and electrochemical properties for specific applications.
The introduction of substituents can significantly alter the frontier molecular orbital (HOMO and LUMO) energy levels and the band gap of the material. Electron-donating groups, such as methyl substituents, can increase the electron density in the π-conjugated backbone, leading to an elevation of the HOMO and LUMO energy levels. rsc.org Conversely, electron-withdrawing groups can lower these energy levels. This tuning of energy levels is crucial for optimizing charge injection and transport in electronic devices.
Functionalization also has a profound effect on the optical properties. The substitution of 2,2'-bithiophene with carbonyl-containing groups at the 5-position leads to a significant bathochromic (red) shift in the absorption spectrum and induces fluorescence, which is weak or absent in the parent compound. nih.gov The extent of this shift and the intensity of the fluorescence are dependent on the specific substituent and the surrounding medium (solvent or polymer matrix). nih.gov For instance, a trifluoroacetyl substituent resulted in the most intense fluorescence in a polar polyvinyl chloride (PVC) matrix. nih.gov
The electrochemical behavior is also highly sensitive to functionalization. In a series of functionalized oligothiophenes, the oxidation potential of the oligothiophene backbone was found to decrease with increasing conjugation length. acs.org The introduction of a nonlinear optical (NLO) chromophore to the oligothiophene backbone resulted in materials exhibiting both the redox properties of the oligothiophene and the chromophore. acs.org
Furthermore, the functionalization of polythiophene with electron-accepting dimesitylborane (B14672257) groups has been shown to have a strong effect on the conjugated polymer backbone, leading to interesting optical and electronic properties. rsc.org By creating alternating copolymers with other aromatic units like fluorene (B118485) or carbazole, the interplay between the electron-deficient borane (B79455) substituents and the conjugated main chain can be systematically investigated. rsc.org
| Functional Group Type | Effect on HOMO/LUMO Levels | Effect on Optical Absorption | Effect on Electrochemical Potential |
| Electron-Donating (e.g., -CH3) | Elevates HOMO and LUMO rsc.org | Can cause blue shift due to steric hindrance rsc.org | Lowers oxidation potential wikipedia.org |
| Electron-Withdrawing (e.g., -COCF3) | Lowers HOMO and LUMO acs.org | Bathochromic (red) shift nih.gov | Increases oxidation potential wikipedia.org |
| Carbonyl Substituents | - | Induces fluorescence and causes bathochromic shift nih.gov | - |
| Dimesitylborane | - | Alters optical properties rsc.org | Alters electronic properties rsc.org |
Theoretical Models for Predicting Performance in Organic Electronic Devices
Theoretical modeling and computational chemistry have become indispensable tools for predicting the performance of organic electronic materials before their synthesis, saving significant time and resources. harvard.edu Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are widely used methods to predict various properties of molecules like 2,2'-dimethyl-4,4'-bithiophene and its derivatives. uminho.ptresearchgate.net
These theoretical models can accurately predict key parameters that govern device performance, including:
Molecular Geometry and Conformation: Calculations can determine the most stable conformations, inter-ring twist angles, and the degree of planarity, which are crucial for understanding conjugation. acs.orgresearchgate.net
Electronic Structure: HOMO and LUMO energy levels, the energy gap (Eg), and the distribution of electron density can be calculated. acs.orgresearchgate.net These parameters are vital for predicting charge injection barriers, open-circuit voltage in solar cells, and the color of emitted light in OLEDs.
Optical Properties: Theoretical methods can simulate absorption and emission spectra (λmax), providing insights into the color and efficiency of light absorption and emission. ajchem-a.comnih.gov
Charge Transport Properties: Intramolecular reorganization energy, a key factor influencing charge mobility, can be calculated. harvard.edu Lower reorganization energies are generally desirable for high-mobility materials. harvard.edu
For instance, a theoretical screening approach was successfully used to identify a novel high-mobility organic semiconductor by calculating the hole reorganization energies and electronic coupling among neighboring molecules. harvard.edu The computationally identified candidate was then synthesized and experimentally verified to have a high hole mobility of up to 12.3 cm²V⁻¹s⁻¹. harvard.edu
Theoretical studies have also been employed to understand the effect of substituents on the properties of bithiophene-based systems. For example, DFT calculations have shown that attaching substituents to the thiophene ring in a bithiophene-bipyridine co-oligomer leads to a more planar structure, a smaller energy gap, and a red shift in the absorption spectrum compared to substitution on the pyridine (B92270) ring. ajchem-a.com
These predictive models not only help in understanding structure-property relationships but also guide the rational design of new materials with targeted properties for high-performance organic electronic devices.
Future Research Trajectories and Emerging Opportunities
Novel Synthetic Approaches for Precisely Tailored Dimethylated Bithiophene Architectures
The precise synthesis of 2,2'-dimethyl-4,4'-bithiophene and its derivatives is paramount for controlling their properties and performance in various applications. While traditional cross-coupling methods have been effective, future research is geared towards more efficient, sustainable, and highly selective synthetic strategies.
Two primary strategies for synthesizing bithiophene structures are the "building blocks" approach and the "ring closure" approach. acs.org The building blocks approach, which involves the coupling of pre-existing thiophene (B33073) rings, is the more common method. acs.org However, its efficiency can be limited by the availability of diverse starting materials. acs.org Future efforts will likely focus on expanding the library of functionalized thiophene precursors to enable the creation of more complex and precisely tailored architectures.
A promising alternative is the "ring closure" approach, such as the Fiesselmann reaction, which constructs the thiophene rings themselves. acs.org This method offers greater versatility in introducing a variety of substituents, including long alkyl chains and functional groups, which can be crucial for tuning solubility and intermolecular interactions. acs.org Research in this area is expected to refine these ring-closure reactions to improve yields and expand their substrate scope, allowing for the direct synthesis of complex dimethylated bithiophene structures.
Exploration of Advanced Derivatives for Enhanced Performance in Emerging Technologies
The core structure of this compound serves as a scaffold for the development of advanced derivatives with tailored electronic and optical properties. A major focus of future research is the design and synthesis of new derivatives for applications in organic electronics.
Organic Solar Cells (OSCs): Bithiophene derivatives are being extensively investigated as components of hole-transporting materials (HTMs) in perovskite solar cells (PSCs). researchgate.netsciopen.com The introduction of bulky groups at the 3 and 3' positions of the bithiophene core can enhance the planarity of the molecule and improve π-π stacking, which is beneficial for charge transport. sciopen.com Future research will likely explore the impact of different substituents on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize the performance of these materials in solar cell devices. researchgate.netsciopen.com For example, the strategic placement of electron-donating or electron-withdrawing groups can fine-tune the electronic properties to better match the energy levels of other materials in the solar cell stack, leading to higher power conversion efficiencies. researchgate.netthegoodscentscompany.com
Organic Field-Effect Transistors (OFETs): The semiconducting properties of dimethylated bithiophene derivatives make them attractive for use in OFETs. The ability to form well-ordered thin films is crucial for achieving high charge carrier mobility. diva-portal.org Research is directed towards designing derivatives with substituents that promote favorable intermolecular packing and crystallinity. rsc.org The exploration of copolymers incorporating dimethylated bithiophene units is another promising avenue for developing high-performance semiconducting materials for flexible and printable electronics. rsc.org
Electrochromic Devices: The ability of bithiophene-based polymers to change color upon the application of an electrical potential makes them suitable for electrochromic devices, such as smart windows and displays. researchgate.netmdpi.com Future work will focus on synthesizing new dimethylated bithiophene monomers that can be polymerized to create materials with a wider range of colors, faster switching times, and improved stability. researchgate.net
Multiscale Modeling and Simulation for Deeper Understanding of Complex Systems
Computational modeling and simulation are indispensable tools for gaining a deeper understanding of the structure-property relationships in this compound and its derivatives at a molecular level. whiterose.ac.ukmdpi.com These theoretical investigations can predict the behavior of these molecules and guide the design of new materials with desired functionalities.
Conformational Analysis: The relative orientation of the two thiophene rings in bithiophene derivatives significantly influences their electronic properties. acs.org Quantum mechanical methods, such as Density Functional Theory (DFT), are used to investigate the torsional potential and conformational preferences of these molecules. acs.orgacs.org For 4,4'-dimethyl-2,2'-bithiophene, computational studies indicate that it behaves similarly to the unsubstituted 2,2'-bithiophene (B32781), with two stable conformations: an anti-gauche and a syn-gauche form. acs.org Future modeling efforts will likely focus on more complex systems, such as polymers and interfaces, to understand how the conformational landscape is affected by the surrounding environment.
Electronic Structure Calculations: Theoretical methods are employed to calculate the HOMO and LUMO energy levels, which are critical for predicting the performance of these materials in electronic devices. researchgate.netwhiterose.ac.uk Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra, providing insights into the optical properties of these compounds. researchgate.net As computational power increases, more accurate and sophisticated methods will be applied to larger and more complex systems, enabling a more precise prediction of their electronic and optical behavior. mdpi.com
Multiscale Modeling: To bridge the gap between the molecular scale and the device level, multiscale modeling approaches are being developed. mdpi.comnih.govmdpi.com These methods combine quantum mechanical calculations for small, critical regions with classical or continuum models for the larger system. mdpi.comnih.gov This allows for the simulation of complex phenomena such as charge transport through a thin film or the operation of a complete solar cell, providing a more holistic understanding of how the molecular properties of this compound translate to device performance.
Integration of Dimethylated Bithiophenes into Multifunctional Materials and Devices
The versatility of this compound allows for its integration into a wide range of multifunctional materials and devices, where it can impart specific electronic, optical, or sensing properties.
Polymer Composites: The electrochemical polymerization of 4,4'-dimethyl-2,2'-bithiophene has been shown to produce conductive polymer films. scirp.orgresearchgate.net An emerging area of research is the creation of polymer composites by carrying out this polymerization in the presence of a template, such as a liquid crystal. scirp.orgresearchgate.net This approach can lead to materials with a high degree of order, potentially enhancing their electrical conductivity and other properties. Future work will explore the use of different templates and polymerization conditions to create novel composite materials with tailored morphologies and functionalities.
Sensors: The electronic properties of bithiophene derivatives can be sensitive to their local environment, making them suitable for use in chemical and biological sensors. For example, the binding of an analyte to a functionalized bithiophene can induce a change in its fluorescence or conductivity, providing a detectable signal. Research in this area will focus on designing derivatives with specific recognition sites for target molecules and integrating them into sensor devices.
Multifunctional Liquid Crystals: Bithiophene units can be incorporated into the structure of liquid crystal molecules to create materials that combine the properties of both. rsc.org For instance, a liquid crystal containing a bithiophene core has been used as an additive and coating in silicon heterojunction solar cells, improving both their efficiency and stability. rsc.org Future research will explore the design of new liquid crystalline materials based on dimethylated bithiophenes for a variety of applications, including displays, optical switches, and responsive materials.
Data on Advanced Bithiophene Derivatives:
| Derivative Name | Core Structure | Application | Key Finding | Reference |
|---|---|---|---|---|
| TP-F | 3,3'-bis(4-methoxy-2,6-dimethylphenyl)-[2,2'-bithiophene] | Perovskite Solar Cells (HTM) | Fluorine substitution enhanced intermolecular packing, lowered HOMO energy, and increased hole mobility, leading to a power conversion efficiency over 24%. | sciopen.com |
| DFBT-MTP | 2,2'-bithiophene | Perovskite Solar Cells (HTM) | Achieved a power conversion efficiency of 20.15% with a high open-circuit voltage. | researchgate.net |
| f-BTI2TEG-FT | Fused bithiophene imide dimer | n-type Organic Electrochemical Transistors (OECTs) | Delivered a record-high geometry-normalized transconductance and a high μC* product, demonstrating potential for low-power OECTs. | nih.gov |
| P(BTDCA44-TT) | [2,2'-bithiophene]-4,4'-dicarboxamide | Polymer Solar Cells (Donor) | Exhibited a high open-circuit voltage of 0.87 V and a power conversion efficiency of up to 4.47% with a non-fullerene acceptor. | rsc.org |
Q & A
Q. What are the common synthetic routes for 2,2'-dimethyl-4,4'-bithiophene derivatives, and how are their structures validated?
Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling (e.g., with 5,5'-dibromo-2,2'-bithiophene) or electrochemical polymerization. Structural validation employs and NMR for substituent identification (e.g., δ 6.77 ppm for thiophene protons in BiT-R2 derivatives ). AFM topography maps (5 × 5 μm resolution) confirm polymer morphology, revealing globular, tightly packed layers critical for stability .
Q. How are dimethyl-bithiophene-based polymers characterized for biosensor applications?
Methodological Answer: Key techniques include:
- Differential Pulse Voltammetry (DPV) and Chronoamperometry to assess redox mediator efficiency (e.g., p-benzoquinone) and detection limits (e.g., epinephrine in fruit juices ).
- Electrochemical Impedance Spectroscopy (EIS) to evaluate charge-transfer resistance post-enzyme immobilization (e.g., tyrosinase on poly-4,4'-bBT films ).
Q. What role do methyl substituents play in the conformational stability of 2,2'-bithiophene derivatives?
Methodological Answer: Methyl groups at 4,4' or 5,5' positions minimally disrupt conjugation, favoring anti-gauche conformations similar to unsubstituted bithiophene. In contrast, 3,3'-dimethyl substitution induces steric strain, forcing gauche-gauche conformations. Computational studies (HF/6-31G*, MP2/6-31G) quantify torsional barriers and electronic delocalization .
Advanced Research Questions
Q. How do computational models explain electronic structure variations in dimethyl-bithiophenes?
Methodological Answer: Ab initio (HF/3-21G) and semiempirical (MINDO/3) calculations correlate ionization energies (e.g., 8.2–8.5 eV for 4,4'-dimethyl derivatives) and electron attachment energies with substituent effects. Photoelectron spectroscopy validates virtual molecular orbital trends, critical for tuning bandgaps in optoelectronic materials .
Q. What strategies enhance enzymatic biosensor performance using poly-4,4'-bithiophene matrices?
Methodological Answer: Optimization involves:
- Redox Mediator Selection : p-Benzoquinone improves electron shuttling, achieving linear detection ranges (e.g., 0.1–100 μM epinephrine ).
- Polymer Morphology Control : Tightly packed poly-4,4'-bBT films (RMS roughness <10 nm via AFM) maximize enzyme loading and stability .
- Crosslinking Agents : N-cyclohexyl carbodiimide (CMC) enhances GOx immobilization efficiency (>90% activity retention ).
Q. How do side-chain modifications influence photovoltaic performance in bithiophene-based polymers?
Methodological Answer: Alkyl or alkoxy side chains (e.g., tetradecyl in BiT-R2) reduce aggregation quenching in diketopyrrolopyrrole-alt-dicarboxylic ester polymers. Photoluminescence quenching assays and grazing-incidence XRD quantify crystallinity, with optimized side chains achieving PCEs >8% in organic solar cells .
Q. What mechanisms underlie enantioselective catalysis using dimethyl-bithiophene-derived ligands?
Methodological Answer: Chiral 2,2',5,5'-tetramethyl-4,4'-bis(diphenylphosphino)-bithiophene (tetraMe-BITIOP) ligands coordinate Ru(II) or Rh(I), enabling >95% ee in α-ketoester hydrogenation. Stereoselectivity arises from C-symmetry and electronic tuning of the bithiophene backbone, as validated by X-ray crystallography and kinetic studies .
Data Contradictions and Resolution
Q. Discrepancies in reported torsional barriers for 3,3'-dimethyl-2,2'-bithiophene: How are these resolved?
Methodological Answer: Early HF/3-21G models overestimate steric repulsion compared to MP2/6-31G, which accounts for electron correlation. Experimental photoelectron spectra (IE = 8.1 eV) align better with MP2 predictions, resolving discrepancies in conformational energy minima .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
